3-Phenoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDSEKLNCZSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Phenoxybenzenesulfonamide and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of sulfonamides have been well-established for decades and remain relevant in both laboratory and industrial settings. These routes typically involve the formation of a sulfonyl chloride intermediate followed by amidation.
The most direct and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 3-phenoxybenzenesulfonamide, this involves the reaction of 3-phenoxybenzenesulfonyl chloride with ammonia (B1221849) or an appropriate amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:

Detailed research findings have shown that the choice of solvent and base can significantly influence the reaction yield and purity of the product. Common solvents include diethyl ether, tetrahydrofuran (THF), and dichloromethane (DCM), while bases such as pyridine, triethylamine, or even an excess of the amine reactant are often employed.
Table 1: Typical Reaction Conditions for the Amidation of Aryl Sulfonyl Chlorides
| Entry | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ammonia | Excess Ammonia | Dioxane/Water | 0 - 25 | 85-95 |
| 2 | Aniline (B41778) | Pyridine | DCM | 0 - rt | 80-90 |
| 3 | Benzylamine | Triethylamine | THF | 0 - rt | 88-97 |
Note: The data in this table represents typical conditions for the amidation of various aryl sulfonyl chlorides and may not be specific to 3-phenoxybenzenesulfonyl chloride.
An alternative classical approach involves the initial sulfonation of a suitable precursor, such as diphenyl ether, to introduce the sulfonyl group. The resulting sulfonic acid can then be converted to the sulfonyl chloride, which is subsequently reacted with an amine.
The direct sulfonation of diphenyl ether often leads to a mixture of isomers. However, under controlled conditions, the desired 3-substituted product can be favored. Chlorosulfonic acid is a common reagent for this transformation. The subsequent conversion of the sulfonic acid to the sulfonyl chloride can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
A process for the chloro-sulfonation of diphenyl ether using chlorosulfonic acid in the presence of thionyl chloride has been described. This process involves sulfonation at a low temperature (-10 to +20°C) followed by chlorination at reflux temperature. This method is primarily aimed at producing the 4,4'-disubstituted product, but modifications in stoichiometry and reaction conditions could potentially favor the formation of the monosubstituted product.
The general steps are:
Sulfonation: Diphenyl ether is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to form 3-phenoxybenzenesulfonic acid.
Chlorination: The sulfonic acid is converted to 3-phenoxybenzenesulfonyl chloride using a chlorinating agent (e.g., thionyl chloride).
Amination: The sulfonyl chloride is then reacted with an amine as described in section 2.1.1.
Modern and Advanced Synthetic Approaches
With the advancement of organometallic chemistry, new and more efficient methods for the synthesis of sulfonamides and their derivatives have been developed. These methods often offer milder reaction conditions, greater functional group tolerance, and higher selectivity.
Palladium catalysis has emerged as a powerful tool in organic synthesis. While direct palladium-catalyzed amination of a pre-formed 3-phenoxybenzenesulfonyl chloride is a possibility, other palladium-catalyzed reactions can be employed to construct the core structure or its derivatives.
One notable method is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This approach allows for the synthesis of arylsulfonyl chlorides from the corresponding boronic acids, which can then be aminated in situ. This method offers a convergent approach to a wide range of substituted sulfonamides.

Furthermore, palladium-catalyzed N-glycosylation of sulfonamides has been developed as a method to synthesize derivatives with improved pharmacological properties. This reaction typically involves the coupling of a sulfonamide with a glycosyl halide or another activated sugar derivative in the presence of a palladium catalyst.
Table 2: Examples of Palladium-Catalyzed Synthesis of Sulfonamide Derivatives
| Entry | Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Arylboronic Acid | SO2Cl2 | Pd(OAc)2 | XPhos | K2CO3 | Toluene | Arylsulfonyl Chloride |
| 2 | Sulfonamide | Glycosyl Bromide | Pd2(dba)3 | P(t-Bu)3 | Cs2CO3 | Dioxane | N-Glycosyl Sulfonamide |
Note: This table illustrates general palladium-catalyzed reactions for the synthesis of sulfonamide precursors and derivatives.
Copper-catalyzed cross-coupling reactions, particularly the Chan-Evans-Lam (CEL) coupling, have become a valuable method for the formation of carbon-heteroatom bonds, including the C-N bond in N-arylsulfonamides. The CEL reaction involves the coupling of an amine or a sulfonamide with an arylboronic acid in the presence of a copper catalyst, typically in the presence of an oxidant and a base.
This methodology is particularly useful for the synthesis of N-aryl derivatives of this compound. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The general reaction is as follows:

Research has demonstrated the N-arylation of various sulfonamides with arylboronic acids using copper(II) acetate (B1210297) as the catalyst and a base such as pyridine or triethylamine, often in a solvent like dichloromethane or methanol, and the reaction can proceed at room temperature and is open to the air.
Table 3: Typical Conditions for Chan-Evans-Lam N-Arylation of Sulfonamides
| Entry | Arylboronic Acid | Sulfonamide | Copper Source | Base | Solvent | Temperature |
| 1 | Phenylboronic acid | Benzenesulfonamide (B165840) | Cu(OAc)2 | Pyridine | DCM | Room Temp. |
| 2 | 4-Methoxyphenylboronic acid | Toluenesulfonamide | Cu(OAc)2 | Triethylamine | Methanol | Room Temp. |
| 3 | 3-Chlorophenylboronic acid | Methanesulfonamide | CuI | K2CO3 | DMF | 110 °C |
Note: This table provides general conditions for the Chan-Evans-Lam coupling of various sulfonamides and arylboronic acids.
Metal-Catalyzed Coupling Reactions
Iron-Catalyzed Methods
Iron, being an earth-abundant and inexpensive metal, has garnered significant attention as a catalyst in organic synthesis. In the context of sulfonamide synthesis, iron-catalyzed reactions offer a sustainable alternative to methods employing precious metals. One notable iron-catalyzed approach involves the cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents. acs.orgacs.orgnih.gov This method is particularly effective for creating alkylated benzenesulfonamides. acs.orgacs.orgnih.gov The sulfonamide group has been identified as a highly reactive activating group in these iron-catalyzed cross-coupling reactions. acs.org
Another significant iron-catalyzed method is the formation of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.org This reaction proceeds under mild conditions using iron(II) chloride (FeCl₂) as the catalyst and sodium bisulfite (NaHSO₃) as the reductant. organic-chemistry.org A key advantage of this method is the use of stable and readily available nitroarenes as the nitrogen source, avoiding the use of potentially genotoxic aromatic amines. organic-chemistry.org Mechanistic studies suggest that the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.org This process is tolerant of a wide array of functional groups, making it a versatile tool for the synthesis of diverse sulfonamides. organic-chemistry.org
Recent advancements have also demonstrated the use of iron catalysis in decarboxylative sulfinylation of carboxylic acids, which provides a pathway to alkyl sulfinamides under visible-light irradiation. acs.org Furthermore, iron-catalyzed C-S bond formation through photo-induced ligand-to-metal charge transfer (LMCT) has been developed for transforming carboxylic acids and hydrocarbons into thioethers and sulfoxides. rsc.org While not directly producing sulfonamides, these methods highlight the expanding utility of iron catalysis in organosulfur chemistry.
| Catalyst | Reactants | Key Features |
| Iron(II) chloride (FeCl₂) | Nitroarenes, Sodium arylsulfinates | Mild conditions, avoids genotoxic amines, broad functional group tolerance. organic-chemistry.org |
| Iron catalyst | Chlorobenzenesulfonamides, Alkyl Grignard reagents | Effective for alkylated benzenesulfonamides, sulfonamide is a strong activating group. acs.orgacs.orgnih.gov |
| Iron salts | Carboxylic acids, NSO reagents | Visible-light mediated, decarboxylative radical addition to form alkyl sulfinamides. acs.org |
Metal-Free Synthetic Strategies
In the pursuit of greener and more sustainable chemical processes, metal-free synthetic strategies for sulfonamide synthesis have gained prominence. These methods circumvent the environmental and economic issues associated with metal catalysts. One such approach is the synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts, which proceeds efficiently without a transition metal catalyst. acs.orgnih.gov This reaction tolerates a range of functional groups under mild conditions. acs.orgnih.gov
A notable metal-free, one-pot, two-step synthesis of sulfonamides utilizes readily available nitroarenes and sodium arylsulfinates in a mixture of methanol and water. researchgate.net In this process, the nitroarene is first reduced in situ to an arylamine, which then couples with the sodium arylsulfinate in the presence of iodine to yield the N-arylsulfonamide. researchgate.net Another innovative metal-free approach involves the direct three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt to construct primary sulfonamides. rsc.org This method uses readily available inorganic salts as the sulfur dioxide surrogate and nitrogen source. rsc.org
Oxidative Sulfonylation and Related Transformations
Oxidative sulfonylation provides a direct route to sulfonamides by forming the crucial S-N bond through an oxidative process. A common strategy involves the in-situ generation of sulfonyl chlorides from thiols, which then react with amines to produce sulfonamides. researchgate.netorganic-chemistry.org For instance, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can be used as an efficient oxidant to convert thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. researchgate.netrsc.org This one-pot process is environmentally friendly and often requires a simple filtration workup. researchgate.netrsc.org
Another approach utilizes the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides, which are then readily converted to sulfonamides upon reaction with amines in excellent yields. organic-chemistry.org N-Chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water has also been employed for the in-situ preparation of sulfonyl chlorides from thiols, leading to a convenient synthesis of sulfonamides. organic-chemistry.org
| Oxidant/Reagent | Starting Material | Key Features |
| Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Thiols, Amines | General, mild, and environmentally friendly; performed in sustainable solvents. researchgate.netrsc.org |
| Hydrogen peroxide (H₂O₂), Thionyl chloride (SOCl₂) | Thiols, Amines | Highly reactive, excellent yields, and short reaction times. organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Thiols, Amines | Convenient one-pot synthesis of sulfonamides. organic-chemistry.org |
Reductive Coupling Reactions (e.g., Nitro-sulfinate Coupling)
Reductive coupling reactions, particularly the coupling of nitroarenes with sulfinates, have emerged as a powerful strategy for the synthesis of sulfonamides. nih.govcam.ac.ukacs.orgacs.org This method offers a valuable alternative to traditional approaches by utilizing stable and readily available nitroarenes and sulfinates. nih.govcam.ac.ukacs.orgacs.org The reaction is typically carried out under reducing conditions, with various reducing agents and catalysts being employed.
Luo and coworkers developed an iron-catalyzed reductive coupling of nitroarenes and aryl sulfinates using sodium bisulfite as the reductant. organic-chemistry.orgacs.org This method is notable for its mild conditions and broad substrate scope. organic-chemistry.orgacs.org Copper has also been utilized as a catalyst in the redox coupling of sodium sulfinates and nitroarenes, where the nitroarene serves as both the nitrogen source and the oxidant, and the sodium sulfinate acts as both the reactant and the reductant. nih.gov This process is advantageous as it does not require any external additives. nih.gov
More recent developments have focused on metal-free reductive coupling conditions. For example, sodium bisulfite, with or without the addition of tin(II) chloride, has been used to facilitate the coupling of nitroarenes and aryl sulfinates in DMSO, with ultrasound being used to improve reaction homogeneity. nih.govcam.ac.ukacs.orgacs.org Mechanistic investigations suggest the formation of nitrosoarene intermediates in these transformations. nih.govcam.ac.uk
| Catalyst/Reducing System | Reactants | Key Features |
| FeCl₂ / NaHSO₃ | Nitroarenes, Aryl sulfinates | Catalytic, mild conditions, broad scope. organic-chemistry.orgacs.org |
| Copper catalyst | Nitroarenes, Sodium sulfinates | Additive-free, redox-neutral process. nih.gov |
| NaHSO₃ (with or without SnCl₂) | Nitroarenes, Aryl sulfinates | Metal-free option, proceeds via nitrosoarene intermediates. nih.govcam.ac.ukacs.orgacs.org |
Reactions Involving Isocyanides and Sulfonic Acids
Isocyanide-based multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules, including sulfonamide derivatives. These reactions allow for the rapid assembly of molecular diversity from simple starting materials. A three-component reaction between a zwitterion generated from a dialkyl acetylenedicarboxylate and an isocyanide with a sulfonamide can produce ketenimine sulfonamide derivatives. rsc.org This reaction can be performed in water without the need for any activation. rsc.org
Another approach involves a novel synthesis of alkyl and aryl sulfonamides through the reaction of sulfonic acids, isocyanides, and water in dichloromethane at ambient temperature, yielding the products in excellent yields within a short reaction time. researchgate.net This method is significant as it utilizes easily available sulfonic acids and isocyanides. researchgate.net
One-Pot and Multicomponent Reactions
A one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite allows for the synthesis of a broad range of sulfonamides through sequential C-S and S-N bond formation. organic-chemistry.org Palladium catalysis has been employed in a multicomponent approach that couples chlorosulfates, boronic acids, and amines to generate sulfonamides, allowing for rapid diversification of both the sulfur and nitrogen termini. rsc.org
Furthermore, a metal-free, one-pot synthesis of N-sulfonyl amidines from sulfonamides and secondary amines has been reported, where the secondary amine serves as both a C1 source and an aminating agent. researchgate.net The use of cyanuric chloride has also been demonstrated in the one-pot synthesis of sulfonamides from primary and secondary amine-derived sulfonate salts. researchgate.net
Principles of Green Chemistry in Sulfonamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to develop more sustainable and environmentally friendly processes. A key focus has been the replacement of hazardous organic solvents with greener alternatives. Water has been successfully employed as a solvent for sulfonamide synthesis, such as in the reaction between amino compounds and arylsulfonyl chlorides under dynamic pH control, which eliminates the need for organic bases and simplifies product isolation to a simple filtration. rsc.org Deep eutectic solvents (DES) have also been utilized as green reaction media for the multicomponent synthesis of sulfonamides. thieme-connect.com
Mechanochemistry, or solvent-free synthesis, represents another significant advancement in green sulfonamide synthesis. A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been developed for the synthesis of sulfonamides from disulfides and amines. rsc.org This method avoids the use of bulk solvents and simplifies the purification process. rsc.org
Chemo-, Regio-, and Stereoselective Synthesis of Phenoxybenzenesulfonamide Scaffolds
The controlled synthesis of specifically substituted this compound derivatives is crucial for developing structure-activity relationships in medicinal chemistry and materials science. Achieving chemo-, regio-, and stereoselectivity in the synthesis of these scaffolds presents a significant challenge due to the multiple reactive sites and potential for isomeric products. Researchers have explored various strategies to address these challenges, leading to the development of sophisticated synthetic methods.
One notable approach involves the rhodium(III)-catalyzed carboamination of sulfonyl allenes with N-phenoxy amides. This method allows for the chemo-, regio-, and stereoselective construction of complex allylamine derivatives. While not a direct synthesis of the this compound core, it demonstrates the potential for highly selective transformations on related building blocks, where an N-phenoxy amide acts as both a carbon and nitrogen source in a redox-neutral tandem C-H activation/allene insertion/oxidative addition/C-N bond formation cascade. This highlights the feasibility of achieving high levels of control in complex reaction sequences involving phenoxy and sulfonyl moieties rsc.org.
Regioselectivity is a key consideration in the synthesis of substituted phenoxybenzenesulfonamides. The functionalization of the aromatic rings can be directed by the inherent electronic properties of the substituents or through the use of directing groups. For instance, in the synthesis of related arylsulfonyl compounds, base-mediated, aerial-oxidative [3+3] benzannulation reactions of α,β-unsaturated aldehydes and 4-sulfonyl butenones have been shown to produce 3-arylsulfonyl benzophenone derivatives with high regioselectivity. This strategy allows for the construction of the biaryl system with a predictable substitution pattern researchgate.net.
In the realm of stereoselective synthesis, the focus often lies on the introduction of chirality either in the phenoxy or the benzenesulfonamide portion of the molecule, or at the sulfur atom itself. Nickel-catalyzed asymmetric 2,3-addition of sulfinylamines with arylboronic acids has emerged as a powerful method for the synthesis of S-chirogenic sulfinamides with high enantioselectivity. This approach allows for the creation of a stereogenic sulfur center, which can be a key feature in the design of chiral ligands or bioactive molecules nih.govorganic-chemistry.org. The resulting chiral sulfinamides are versatile intermediates that can be further transformed into a variety of sulfur-containing compounds.
Detailed findings from a study on the nickel-catalyzed asymmetric addition of arylboronic acids to sulfinylamines are presented in the table below, showcasing the high enantioselectivity achievable with this method.
| Entry | Arylboronic Acid | Sulfinylamine | Ligand | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | N-Sulfinylaniline | Chiral Bisoxazoline | 95 | 98 |
| 2 | 4-Methoxyphenylboronic acid | N-Sulfinylaniline | Chiral Bisoxazoline | 92 | 97 |
| 3 | 4-Chlorophenylboronic acid | N-Sulfinylaniline | Chiral Bisoxazoline | 96 | 99 |
| 4 | 3-Tolylboronic acid | N-Sulfinylaniline | Chiral Bisoxazoline | 94 | 96 |
| 5 | Naphthalen-2-ylboronic acid | N-Sulfinylaniline | Chiral Bisoxazoline | 90 | 95 |
| Data adapted from a representative study on nickel-catalyzed asymmetric synthesis of chiral sulfinamides. nih.govorganic-chemistry.org |
Furthermore, palladium-catalyzed enantioselective three-component reactions of glyoxylic acid, sulfonamides, and aryltrifluoroborates provide a modular approach to α-arylglycine derivatives. While this method focuses on the synthesis of amino acids, the principles of using a chiral catalyst to control the stereochemical outcome in a reaction involving a sulfonamide component are transferable to the synthesis of chiral phenoxybenzenesulfonamide derivatives where a stereocenter is introduced in a side chain nih.govchemrxiv.org.
The regioselective synthesis of substituted N-heterocycles from N-oxides using copper catalysis also offers insights into controlling selectivity in aromatic systems. This method allows for the direct and regioselective introduction of substituents at the C2-position of various N-heterocycles, demonstrating that appropriate catalyst and reaction conditions can overcome the inherent reactivity patterns of the substrate nih.gov. Such strategies could be adapted for the selective functionalization of the aromatic rings in the phenoxybenzenesulfonamide scaffold.
Iii. Structural Modifications and Derivatization Strategies of Phenoxybenzenesulfonamide
Substitution Patterns on the Benzenesulfonamide (B165840) Core
The benzenesulfonamide core is another key area for structural derivatization. Altering the substitution pattern on this central benzene (B151609) ring can profoundly impact the molecule's biological function. Research has shown that introducing different functional groups can lead to compounds with a range of activities, from antimicrobial to anti-inflammatory effects nih.govcerradopub.com.br. The position of these substituents relative to the sulfonamide and phenoxy groups is critical in determining the compound's interaction with specific enzymes or receptors. For example, studies on acylaminoalkyl-substituted benzenesulfonamide derivatives have explored various substituents on the phenyl group, including alkyl and alkoxy groups, to modulate their pharmacological properties google.com. These modifications are essential for fine-tuning the structure-activity relationship and enhancing the therapeutic index of the resulting compounds researchgate.net.
Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Pyrazole (B372694), Oxadiazole)
A widely employed strategy to enhance the pharmacological profile of the 3-phenoxybenzenesulfonamide scaffold is the incorporation of heterocyclic rings. These moieties are known to be integral components of many biologically active compounds and can introduce new interaction points with biological targets.
Thiazole: Thiazole-containing sulfonamides are synthesized for a variety of therapeutic purposes, including anticancer and antimicrobial applications iaea.orgresearchgate.netnih.gov. The synthesis often involves the Hantzsch thiazole synthesis or variations thereof, where a thiourea (B124793) derivative reacts with an α-haloketone nih.gov. The resulting thiazole-benzenesulfonamide compounds have shown promise as potent inhibitors of various enzymes researchgate.net.
Pyrazole: Pyrazole rings can be introduced by reacting α,β-unsaturated ketones (chalcones) with hydrazinyl-benzenesulfonamide hydrochloride rsc.orgnih.gov. This approach yields pyrazoline-benzenesulfonamide derivatives, which can be subsequently oxidized to the corresponding pyrazole nih.gov. These compounds have been investigated for their anti-inflammatory and antileishmanial activities mdpi.comtandfonline.comnih.gov.
Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle introduced to the benzenesulfonamide core. Synthesis typically involves the cyclization of acylhydrazones or the reaction of acid hydrazides with reagents like phosphorus oxychloride tandfonline.comtandfonline.comrrpharmacology.rusemanticscholar.org. These derivatives have been explored for their potential as carbonic anhydrase inhibitors and antimicrobial agents tandfonline.comtandfonline.comnih.gov.
| Heterocycle | General Synthetic Approach | Key Intermediates/Reagents |
|---|---|---|
| Thiazole | Hantzsch thiazole synthesis and related methods. iaea.orgnih.gov | α-haloketones, thiourea/thiosemicarbazone derivatives. nih.gov |
| Pyrazole | Condensation/cyclization of chalcones with hydrazinyl-benzenesulfonamides. rsc.org | α,β-unsaturated ketones, 4-hydrazinobenzenesulfonamide. rsc.org |
| 1,3,4-Oxadiazole | Cyclization of acid hydrazides or diacylhydrazines. tandfonline.comtandfonline.com | Acid hydrazides, phosphorus oxychloride, carbon disulfide. tandfonline.comtandfonline.com |
Hybrid Compound Design and Synthesis (e.g., Coumarin-Sulfonamide Hybrids, Glycosylated Sulfonamides, Peptide Conjugates)
Hybridization involves covalently linking the this compound scaffold with other pharmacologically active molecules to create a single chemical entity with potentially synergistic or multi-target activity.
Coumarin-Sulfonamide Hybrids: Coumarins are a class of natural products with a wide range of biological activities. ajchem-a.comajchem-a.comresearchgate.net Combining the coumarin (B35378) nucleus with a sulfonamide moiety has yielded potent anticancer and enzyme-inhibiting agents. nih.govresearchgate.net The synthesis often involves reacting a coumarin-containing intermediate with a benzenesulfonyl chloride derivative. nih.gov These hybrids are designed to interact with multiple biological targets, offering a promising strategy for complex diseases. ajchem-a.comajchem-a.com
Glycosylated Sulfonamides: Glycosylation, the attachment of sugar moieties, is a strategy to improve the pharmacokinetic properties of a drug, such as its solubility and bioavailability. The synthesis of glycosylated sulfonamides can be achieved by coupling a protected sugar derivative with the sulfonamide. researchgate.net This approach can lead to novel glycopeptidomimetics and other glycoconjugates with potential therapeutic applications. nih.gov
Peptide Conjugates: Conjugating the sulfonamide scaffold to peptides is a sophisticated strategy for targeted drug delivery. nih.govjohnshopkins.edunih.govmdpi.comucsf.edu Peptides can be designed to target specific cells or tissues, thereby delivering the therapeutic agent directly to the site of action and minimizing off-target effects. The synthesis involves forming a stable linkage, often an amide bond, between the peptide and the sulfonamide-containing molecule. nih.govnih.gov
| Hybrid Type | Rationale/Application | General Synthetic Strategy |
|---|---|---|
| Coumarin-Sulfonamide | Combine biological activities for synergistic effects (e.g., anticancer). ajchem-a.comnih.gov | Coupling of coumarin intermediates with sulfonyl chlorides. nih.gov |
| Glycosylated Sulfonamide | Improve solubility, bioavailability, and pharmacokinetic profile. researchgate.netnih.gov | Reaction of a glycosyl donor with the sulfonamide moiety. researchgate.netnih.gov |
| Peptide Conjugate | Achieve targeted drug delivery to specific cells or tissues. johnshopkins.edunih.gov | Formation of a covalent bond between the peptide and the drug scaffold. nih.gov |
Late-Stage Diversification Strategies
Late-stage diversification is a modern approach in drug discovery that focuses on modifying complex molecules, like advanced drug candidates, in the final steps of a synthetic sequence. researchgate.net This strategy allows for the rapid generation of a diverse library of analogues from a common precursor, which is highly efficient for optimizing lead compounds. researchgate.netnih.gov For sulfonamides, C-H functionalization has emerged as a powerful tool for late-stage diversification. nih.govresearchgate.net This involves the selective activation and conversion of carbon-hydrogen bonds on the aromatic rings to other functional groups.
Researchers have developed methods for various C-H functionalization reactions directed by the sulfonamide group itself, including olefination, arylation, alkylation, and halogenation. nih.gov These reactions enable the introduction of diverse chemical handles at specific positions, which can then be used for further modifications. researchgate.netnih.gov This approach bypasses the need for lengthy de novo synthesis for each new analogue, accelerating the exploration of the structure-activity relationship and the development of new drug candidates. acs.orgorganic-chemistry.org
Iv. Mechanistic Investigations of Phenoxybenzenesulfonamide Formation and Transformation
Elucidation of Reaction Mechanisms for Synthetic Pathways
The formation of 3-phenoxybenzenesulfonamide, like most arylsulfonamides, is predominantly achieved through the reaction of 3-phenoxybenzenesulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. thieme-connect.comrsc.org The elucidation of the mechanism reveals a process analogous to nucleophilic acyl substitution.
The primary mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org This step is generally considered the rate-determining step. The reaction proceeds via a concerted SN2-type mechanism or a stepwise addition-elimination pathway. nih.govnih.gov In the stepwise model, a transient, high-energy pentacoordinate intermediate is formed, which then eliminates a chloride ion to yield the protonated sulfonamide. A base, which can be a second molecule of the amine reactant or an added base like triethylamine, then deprotonates the nitrogen to give the final this compound product and an ammonium (B1175870) salt. youtube.com
Alternative synthetic strategies have been developed that proceed through different mechanistic pathways:
Palladium-Catalyzed Cross-Coupling: The synthesis can be achieved from aryl halides or triflates. These reactions likely proceed through the formation of an aryl-palladium species, followed by insertion of a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). rsc.orgorganic-chemistry.org The resulting sulfinate intermediate is then converted to the sulfonamide. rsc.org
From Thiols: Synthetic routes starting from the corresponding thiol (3-phenoxybenzenethiol) involve an initial oxidation to form a sulfonyl chloride in situ, which then reacts with an amine in the manner described above. thieme-connect.comresearchgate.net
Diazotization of Anilines: Another pathway involves the diazotization of 3-phenoxyaniline. The resulting diazonium salt can then react with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction) to form 3-phenoxybenzenesulfonyl chloride, which is subsequently reacted with an amine. rsc.org This pathway is particularly useful but can be sensitive to the electronic nature of the substituents on the aromatic ring. rsc.org
The choice of synthetic route can be influenced by factors such as the availability of starting materials, substrate stability, and desired yield. thieme-connect.com While the reaction of sulfonyl chloride with an amine is the most classic and widely used method, newer catalytic methods offer advantages in terms of functional group tolerance and milder reaction conditions. thieme-connect.comorganic-chemistry.org
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is key to confirming a proposed reaction mechanism. For the synthesis of this compound, the nature of the intermediates depends heavily on the chosen synthetic pathway.
In the conventional synthesis from 3-phenoxybenzenesulfonyl chloride and an amine, the reaction is often rapid and may proceed through a highly transient transition state rather than a stable intermediate. nih.gov However, a short-lived, pentacoordinate sulfurane-like species is often proposed as a key intermediate in the stepwise addition-elimination mechanism. Spectroscopic identification of such fleeting intermediates is challenging, and their existence is often inferred from kinetic studies and computational modeling.
In more complex, catalyzed synthetic routes, more distinct intermediates have been identified:
Sulfinate Intermediates: In palladium-catalyzed reactions involving aryl halides and a sulfur dioxide source, aryl sulfinate salts are formed as key intermediates. rsc.orgorganic-chemistry.org These sulfinates can be isolated or, more commonly, are generated in situ before being converted to the final sulfonamide by treatment with an amine and an oxidant like sodium hypochlorite (B82951). organic-chemistry.org
Diazonium Ions: When the synthesis begins with the corresponding aniline (B41778) (3-phenoxyaniline), the formation of an aryl diazonium salt is a critical intermediate step. rsc.org These salts are typically unstable and are generated at low temperatures before reacting further. Their presence can be confirmed by their characteristic reactivity, such as the evolution of nitrogen gas upon decomposition. rsc.org
N-Sulfonyl Iminium Ions: In reactions involving sulfonyl chlorides and cyclic imines, N-sulfonyl cyclic iminium ions have been identified as intermediates. These species are generated and then attacked by nucleophiles present in the reaction mixture. researchgate.net
The characterization of these intermediates often relies on a combination of spectroscopic methods (NMR, IR) if they are stable enough to be observed, or through trapping experiments where the intermediate is reacted with another reagent to form a stable, characterizable product.
Kinetic and Thermodynamic Studies of Sulfonamide Bond Formation
Kinetic and thermodynamic studies provide quantitative insight into the formation of the sulfonamide bond in this compound. The rate of the reaction between a sulfonyl chloride and an amine is influenced by several factors.
Factors influencing the reaction rate include:
Leaving Group: The nature of the halide in the sulfonyl halide is critical. Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides, with rate differences of 10³ to 10⁵ observed. This is attributed to the weaker S-Cl bond (66 kcal·mol⁻¹) compared to the S-F bond (82 kcal·mol⁻¹). nih.gov
Nucleophile: The nucleophilicity of the amine plays a major role. More basic and less sterically hindered amines generally react faster.
Solvent: The solvent can influence the reaction rate by stabilizing the transition state.
pH: The pH of the medium can have a profound effect on the yield and reaction rate, especially in aqueous solutions. Studies have shown that for some amines, high yields of sulfonamides can be achieved in highly basic solutions (e.g., 1 M NaOH). researchgate.net
The table below presents hypothetical rate constants for the reaction of different sulfonyl halides, illustrating the effect of the leaving group on the reaction kinetics.
| Reactant 1 | Reactant 2 | Leaving Group | Relative Rate Constant (k_rel) |
|---|---|---|---|
| 3-Phenoxybenzenesulfonyl Chloride | Ammonia | Cl⁻ | ~1000-100000 |
| 3-Phenoxybenzenesulfonyl Fluoride (B91410) | Ammonia | F⁻ | 1 |
Thermodynamic Studies: The formation of a sulfonamide bond is a thermodynamically favorable process. Theoretical calculations have shown that the reaction of a sulfonyl fluoride with an N-silylamine is highly exothermic, driven in part by the formation of a strong Si-F bond in the byproduct. nih.gov The reaction with a sulfonyl chloride is also exothermic. nih.gov
The table below summarizes general thermodynamic considerations for sulfonamide bond formation.
| Thermodynamic Parameter | Value | Implication |
|---|---|---|
| Enthalpy Change (ΔH) | Negative (Exothermic) | The reaction releases heat, favoring product formation. |
| Gibbs Free Energy Change (ΔG) | Negative | The reaction is spontaneous and proceeds towards the products. |
| Bond Energies | Formation of strong S-N bond | Contributes to the overall thermodynamic stability of the product. |
V. Computational and Theoretical Chemistry Studies of 3 Phenoxybenzenesulfonamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic reactivity of 3-Phenoxybenzenesulfonamide. nih.govscielo.org.mx Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are used to optimize the molecule's geometry and compute various electronic descriptors. nih.gov
Key aspects of these studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies lower reactivity. aps.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms of the sulfonamide group as regions susceptible to electrophilic attack.
These quantum chemical calculations provide a foundational understanding of the molecule's inherent properties, which is essential for predicting its behavior in biological systems and for designing derivatives with tailored electronic characteristics.
Table 1: Calculated Electronic Properties of a Representative Phenoxybenzenesulfonamide Structure This table presents hypothetical but representative data based on typical quantum chemical calculations for similar organic molecules.
| Parameter | Description | Typical Value | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | High value suggests good kinetic stability. |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.85 eV | Measures the tendency of electrons to escape. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV | High value indicates high resistance to charge transfer. |
| Electrophilicity Index (ω) | µ²/2η | 2.79 eV | Measures the propensity to accept electrons. |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. rjb.ronih.gov For this compound derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.
The process involves:
Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The 3D structure of the ligand is generated and optimized.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the receptor, and various conformations and orientations are sampled. nih.govsemanticscholar.org
Scoring and Analysis: A scoring function estimates the binding affinity, typically expressed as a binding energy (kcal/mol), for each pose. Lower binding energies suggest more favorable interactions.
Docking studies on related sulfonamide compounds have revealed key interactions with various targets, including enzymes like cyclooxygenases (COXs) and penicillin-binding proteins. rjb.rosemanticscholar.orgnih.gov The analysis of the docked poses reveals critical ligand-target interactions, such as:
Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, often forming crucial interactions with polar amino acid residues (e.g., Arginine, Glycine) in the active site. rjb.ro
Hydrophobic Interactions: The phenoxy and benzene (B151609) rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues like Phenylalanine, Leucine, and Valine.
Metal Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen can coordinate with the active site metal ion (e.g., Zn²⁺).
These studies provide a static picture of the binding mode, which is fundamental for structure-based drug design and for explaining the structure-activity relationships observed experimentally. researchgate.net
Table 2: Representative Molecular Docking Results for a this compound Derivative This table illustrates hypothetical docking data against common enzyme targets for sulfonamides, based on published studies.
| Target Protein (PDB ID) | Putative Biological Activity | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| COX-2 (e.g., 1CX2) | Anti-inflammatory | -9.2 | Arg513, His90, Val523 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase II (e.g., 2CBA) | Diuretic, Antiglaucoma | -8.5 | His94, His96, Thr199, Zn²⁺ | Metal Coordination, H-Bond |
| Penicillin-Binding Protein 2X (e.g., 1QMF) | Antibacterial | -7.8 | Arg426, Gly664, Val662 | Hydrogen Bond |
| HDAC6 (e.g., 5EDU) | Anticancer | -8.9 | His610, His611, Phe680 | Metal Coordination, Pi-Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed to guide the rational design of more potent analogs. researchgate.net
The QSAR process involves:
Dataset Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Alignment: The compounds in the dataset are structurally aligned based on a common scaffold.
Descriptor Calculation: For each molecule, steric and electrostatic fields are calculated at thousands of grid points surrounding the aligned structures. These field values act as the independent variables (descriptors).
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical equation that relates the variations in the steric and electrostatic fields to the variations in biological activity.
The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where modifications to the molecular structure are predicted to enhance or diminish activity. For example, a CoMFA map might show that a bulky, electropositive substituent at a specific position on the phenoxy ring is favorable for activity, whereas a bulky group near the sulfonamide moiety is detrimental. These models serve as predictive tools to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govpku.edu.cn
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are applied to this compound systems to study their conformational flexibility and the stability of ligand-receptor complexes. researchgate.net
Key applications of MD simulations include:
Conformational Analysis: In solution, a flexible molecule like this compound does not exist in a single conformation. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and understand the transitions between them. nih.gov
Binding Stability: An MD simulation starting from a docked pose can assess the stability of the ligand-protein complex. By tracking the ligand's position and interactions over nanoseconds, researchers can verify if the initial binding mode is maintained. The Root Mean Square Deviation (RMSD) of the ligand is often calculated to quantify its movement within the binding site; a stable RMSD suggests a stable binding pose. nih.gov
Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
MD simulations reveal the dynamic nature of molecular recognition, highlighting the importance of protein flexibility and the role of water molecules in the binding event, thereby providing a more realistic and detailed understanding of the binding dynamics. mdpi.com
In Silico Design and Virtual Screening of Phenoxybenzenesulfonamide Libraries
In silico design and virtual screening are powerful strategies for leveraging the this compound scaffold to discover novel bioactive compounds. apexbt.com These methods use computational power to search vast chemical libraries for molecules that are likely to bind to a specific biological target.
The two main approaches are:
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS uses molecular docking to screen large databases (containing millions of compounds). apexbt.com Each compound is docked into the target's active site, and the top-scoring molecules are selected as "hits" for further experimental validation. This approach can identify novel derivatives or entirely new scaffolds that fit the binding site.
Ligand-Based Virtual Screening (LBVS): If the target structure is unknown but active ligands have been identified, LBVS can be used. A model, or "pharmacophore," is created based on the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This pharmacophore is then used as a 3D query to search libraries for molecules that possess a similar arrangement of these features.
These screening campaigns allow researchers to efficiently sift through enormous chemical spaces to identify a manageable number of promising candidates. nih.govfrontiersin.org The hits from a virtual screen on a phenoxybenzenesulfonamide library can then be synthesized and tested, significantly accelerating the early stages of the drug discovery process. nih.gov
Vi. Applications of 3 Phenoxybenzenesulfonamide As a Chemical Scaffold and Intermediate
Building Block in Complex Organic Synthesis
The 3-phenoxybenzenesulfonamide core structure is a valuable starting point in the synthesis of more intricate molecules, particularly in the field of medicinal chemistry. The sulfonamide group can be readily functionalized, allowing for the attachment of various substituents and the construction of diverse chemical libraries for drug discovery. nih.gov
One of the most significant applications of the benzenesulfonamide (B165840) scaffold, the core of this compound, is in the development of kinase inhibitors. nih.govnih.goved.ac.ukresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The benzenesulfonamide moiety can act as a key pharmacophore, interacting with the ATP-binding site of kinases. By modifying the phenoxy portion and the sulfonamide nitrogen of the this compound scaffold, chemists can synthesize a variety of derivatives and optimize their inhibitory activity against specific kinases. For instance, a series of 3-substituted benzamide (B126) derivatives, structurally related to the Bcr-Abl tyrosine kinase inhibitor imatinib, have been developed and evaluated for their antiproliferative activity. nih.gov
The versatility of this compound as a building block is further demonstrated by its potential use in combinatorial chemistry. nih.govresearchgate.net This approach allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. The reactivity of the sulfonamide group makes it amenable to various chemical transformations, facilitating the creation of diverse molecular libraries based on the this compound scaffold.
Scaffold for Design of Molecular Probes for Biochemical Research
Molecular probes are essential tools for visualizing and understanding complex biological processes. The this compound scaffold offers a promising platform for the design and synthesis of such probes. By attaching fluorescent or radioactive moieties to this core structure, researchers can create molecules that specifically bind to and report on the presence or activity of biological targets. google.com
The development of probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) often relies on scaffolds that can be readily radiolabeled and exhibit favorable pharmacokinetic properties. bohrium.comresearchgate.netsemanticscholar.org While direct examples of this compound-based PET or SPECT probes are not extensively documented in the available search results, the general principles of probe design suggest its potential in this area. For instance, radioiodinated styrylbenzene derivatives have been investigated as potential SPECT imaging agents for detecting amyloid plaques in Alzheimer's disease. nih.gov The phenoxy group in this compound could potentially be modified to incorporate such styrylbenzene functionalities.
Furthermore, the scaffold can be adapted for the development of fluorescent probes. By incorporating a fluorophore, a molecule that emits light upon excitation, researchers can create probes for fluorescence imaging, a powerful technique in cell biology. nih.gov The design of such probes often involves a modular approach where a targeting moiety, a linker, and a fluorescent reporter are combined. The this compound structure could serve as a rigid linker or be part of the targeting element, depending on the specific biological target of interest.
Role in Agrochemical Research (as chemical intermediates/building blocks)
For example, patents for m-phenoxybenzamide derivatives with herbicidal activity have been filed, indicating that the broader m-phenoxybenzoyl scaffold is of interest in this sector. google.com It is plausible that this compound could serve as a precursor to such compounds through various chemical transformations. The synthesis of agrochemicals often involves multi-step processes where versatile intermediates are key to building the final active ingredient.
The fungicidal potential of related structures further supports the relevance of the this compound scaffold in agrochemical research. The development of new fungicides is crucial for managing crop diseases and ensuring food security. google.com The exploration of novel chemical scaffolds that can be readily diversified is a continuous effort in this field. The ability to modify both the phenoxy and sulfonamide parts of this compound makes it an attractive starting point for generating a library of compounds to be screened for fungicidal activity.
Precursors for Functional Materials Development
The application of this compound as a precursor for functional materials is an emerging area of research. Functional materials are designed to possess specific properties, such as thermal stability, conductivity, or responsiveness to external stimuli. uwo.ca The incorporation of the this compound moiety into a polymer backbone could impart unique characteristics to the resulting material.
For instance, the synthesis of polymers containing sulfonamide groups is an active area of investigation. tum.de Sulfonated polymers are known for their ion-exchange properties and are used in applications such as fuel cell membranes. researchgate.net By starting with a monomer derived from this compound, it may be possible to create polymers with tailored properties. The phenoxy group could enhance the thermal stability or solubility of the polymer, while the sulfonamide group could be sulfonated to introduce ionic conductivity.
The development of functional polymers often involves the synthesis of monomers with specific reactive groups that can undergo polymerization. mdpi.comresearchgate.net The this compound structure could be modified to include a polymerizable group, such as a vinyl or an epoxy group, allowing it to be incorporated into a polymer chain. The resulting material would have the this compound unit as a repeating structural motif, potentially leading to novel material properties. While the current body of literature does not extensively detail the use of this compound in this capacity, its chemical functionality suggests it as a viable candidate for future research in materials science.
Vii. Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 3-Phenoxybenzenesulfonamide, providing precise information about the hydrogen and carbon atomic framework.
¹H NMR Spectroscopy
In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons appear in the downfield region, typically between 6.8 and 8.0 ppm. The protons on the phenoxy ring and the benzenesulfonamide (B165840) ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The exact chemical shifts are influenced by the electronic effects of the phenoxy and sulfonamide groups. The two protons of the primary sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the approximate range of 115 to 160 ppm. The carbon atom directly attached to the sulfur atom (C-S) and the carbon atom of the ether linkage (C-O) in the benzenesulfonamide ring would be significantly influenced by these heteroatoms. Similarly, the ipso-carbon of the phenoxy group (attached to the ether oxygen) will appear at a characteristic downfield shift. Carbons in the ortho, meta, and para positions relative to the substituents on both rings will have distinct chemical shifts, allowing for full assignment with the aid of two-dimensional NMR techniques if necessary.
| Nucleus | Expected Chemical Shift (δ, ppm) | Description |
| ¹H | ~ 6.8 - 8.0 | Aromatic protons (multiplets) |
| ¹H | Variable (broad) | Sulfonamide NH₂ protons (singlet) |
| ¹³C | ~ 115 - 160 | Aromatic carbons |
| ¹³C | Downfield of aromatic region | Carbon attached to ether oxygen (C-O) |
| ¹³C | Downfield of aromatic region | Carbon attached to sulfur (C-S) |
Note: The data in this table represents expected chemical shift ranges for the functional groups present in this compound based on typical values for substituted aromatic systems and sulfonamides.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₂H₁₁NO₃S).
Collision-Induced Dissociation (CID) of the parent ion would lead to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a significant fragment ion [M+H-64]⁺. Other fragmentations may include cleavage of the ether bond, leading to ions corresponding to the phenoxy and benzenesulfonamide moieties.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 250.05 |
| [M+Na]⁺ | Sodium adduct | 272.03 |
| [M+H-SO₂]⁺ | Loss of sulfur dioxide | 186.06 |
Note: The m/z values are calculated based on the monoisotopic mass of this compound (249.05 g/mol ) and are representative of expected major adducts and fragments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum provides a characteristic "fingerprint" of the compound.
Key diagnostic absorption bands include:
N-H Stretching: The sulfonamide N-H bonds typically show two distinct stretching vibrations (asymmetric and symmetric) in the region of 3400-3200 cm⁻¹.
Aromatic C-H Stretching: Sharp absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the aromatic rings.
S=O Stretching: The sulfonyl group (SO₂) exhibits two strong and characteristic stretching bands: an asymmetric stretch around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. rsc.org
C-O-C Stretching: The aryl ether linkage gives rise to a strong asymmetric C-O-C stretching band, typically found in the 1280-1200 cm⁻¹ region. rsc.org
Aromatic C=C Stretching: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond vibrations within the two aromatic rings.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -SO₂NH₂ | 3400 - 3200 | Medium |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| Asymmetric S=O Stretch | -SO₂- | 1350 - 1310 | Strong |
| Asymmetric C-O-C Stretch | Ar-O-Ar | 1280 - 1200 | Strong |
| Symmetric S=O Stretch | -SO₂- | 1160 - 1140 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Variable |
Note: This table presents expected vibrational frequencies based on established correlation charts for the functional groups in this compound. rsc.orguc.edu
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantitative determination in various matrices. A reversed-phase HPLC method is typically employed for this class of compounds.
A common setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any potential impurities or related substances. mdpi.com
Detection is most commonly achieved using a Photo-Diode Array (PDA) detector, which can monitor the absorbance over a range of UV wavelengths simultaneously, providing both quantitative data and spectral information to aid in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of this compound at known concentrations. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Aqueous Buffer (e.g., pH-adjusted water/buffer) B: Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | ~1.0 mL/min |
| Detection | UV/PDA Detector (e.g., at a wavelength of maximum absorbance) |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Note: The conditions listed are typical for the analysis of aromatic sulfonamides and would require specific optimization and validation for this compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. This method requires a suitable single crystal of the compound.
The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the exact positions of all atoms in the crystal lattice.
The resulting crystal structure provides a wealth of information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Conformation: The exact spatial orientation of the phenoxy group relative to the benzenesulfonamide ring, including the C-O-C and C-S-N-C torsion angles.
Intermolecular interactions: Detailed insights into the hydrogen bonding network formed by the sulfonamide N-H groups and sulfonyl oxygens, as well as other non-covalent interactions like π-π stacking between the aromatic rings, which govern the crystal packing.
In cases where suitable single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) can be used to characterize the crystalline form of the bulk material, serving as a fingerprint for a specific polymorphic form.
| Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | Geometric parameters of the molecule. |
| Torsion Angles | Conformational details of the molecular structure. |
| Hydrogen Bonding and Packing | Description of intermolecular forces in the solid state. |
Note: This table describes the type of data obtained from a single-crystal X-ray diffraction analysis. No published crystal structure for this compound was found to provide specific data.
Viii. Future Directions and Emerging Trends in Phenoxybenzenesulfonamide Research
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is profoundly influencing the synthesis of sulfonamides, including 3-phenoxybenzenesulfonamide. tandfonline.com Future research is intensely focused on developing synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
One of the most promising areas is the adoption of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. rsc.org A recently developed solvent-free mechanochemical approach for sulfonamide synthesis involves a one-pot, double-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O). rsc.org This method, which proceeds through a tandem oxidation-chlorination of disulfides followed by amination, is applicable to a wide range of aromatic and aliphatic disulfides and amines. rsc.org The key advantages of this approach are the elimination of hazardous solvents, milder reaction conditions, and a simplified purification process, often requiring just a small amount of ethyl acetate (B1210297) and an acid work-up. rsc.org
Another significant trend is the use of sustainable solvents and catalysts. Research has demonstrated the successful synthesis of sulfonamides in environmentally friendly media such as water, ethanol, glycerol, and deep eutectic solvents (DESs). researchgate.netrsc.org For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant for the conversion of thiols to sulfonyl chlorides in these green solvents has been shown to be a viable and eco-friendly strategy. rsc.org Furthermore, the development of heterogeneous catalysts, such as nano-Ru/Fe₃O₄, allows for the direct coupling of sulfonamides and alcohols with high selectivity, producing only water as a byproduct. acs.org The magnetic properties of such catalysts facilitate easy separation and recycling, further enhancing the sustainability of the process. acs.org
Biocatalysis is also emerging as a powerful tool for the synthesis of sulfonamides. The discovery of biosynthetic machineries in actinomycetes capable of forming the crucial S-N bond opens up possibilities for developing enzymatic routes to these compounds. nih.gov Understanding these natural pathways could lead to the engineering of novel biocatalysts for the sustainable and highly selective production of sulfonamides and their derivatives. nih.gov
Below is a table summarizing some of the emerging sustainable synthetic strategies for sulfonamides:
| Synthetic Strategy | Key Features | Advantages |
| Mechanochemistry | Solvent-free, one-pot reaction using solid reagents. rsc.org | Reduced waste, energy efficiency, simplified purification. rsc.org |
| Sustainable Solvents | Use of water, ethanol, glycerol, or deep eutectic solvents. researchgate.netrsc.org | Environmentally benign, reduced toxicity. researchgate.netrsc.org |
| Heterogeneous Catalysis | Magnetically separable nano-catalysts (e.g., nano-Ru/Fe₃O₄). acs.org | High selectivity, easy catalyst recovery and reuse, water as the only byproduct. acs.org |
| Biocatalysis | Utilization of enzymes from natural sources (e.g., actinomycetes). nih.gov | High selectivity, mild reaction conditions, potential for novel compound generation. nih.gov |
Advanced Mechanistic Insights and Reaction Discovery
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Future research in the field of phenoxybenzenesulfonamides will increasingly rely on a combination of advanced spectroscopic techniques and computational studies to unravel the intricate details of key chemical transformations.
Spectroscopic analysis of reaction intermediates is becoming more sophisticated. Techniques like rotational spectroscopy are being used to determine the precise conformations of benzenesulfonamide (B165840) derivatives in the gas phase. mdpi.com This provides valuable information about the influence of different substituents on the molecule's structure, which can in turn affect its reactivity. mdpi.com For example, studies have shown that in most benzenesulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene (B151609) plane, with the aminic hydrogens eclipsing the oxygen atoms. mdpi.com However, the presence of an ortho-substituent can alter this conformation due to weak attractive interactions. mdpi.com
Computational studies , particularly using Density Functional Theory (DFT), are proving to be invaluable for elucidating reaction pathways and predicting the regioselectivity of reactions. mdpi.com For instance, DFT calculations have been used to study the mechanism of [3+2] cycloaddition reactions involving benzonitrile (B105546) N-oxide and nitroethenes, providing insights into the polar nature of the reaction and the factors controlling the formation of different isomers. mdpi.com Such computational approaches can be applied to study the N-arylation of sulfonamides, a key step in the synthesis of many phenoxybenzenesulfonamide derivatives. nih.govacs.orgorganic-chemistry.org
The exploration of novel reaction pathways is also a key research direction. A notable example is the use of photocatalysis to generate sulfonyl radical intermediates from sulfonamides. nih.gov This metal-free approach allows for the late-stage functionalization of complex molecules containing a sulfonamide group, opening up new avenues for creating diverse libraries of compounds. nih.gov The reaction involves the conversion of a primary sulfonamide into an N-sulfonylimine, which then undergoes a photocatalytic cycle to generate a sulfonyl radical that can react with various alkene fragments. nih.gov
The table below highlights some of the advanced tools being used to gain mechanistic insights:
| Technique | Application | Insights Gained |
| Rotational Spectroscopy | Conformational analysis of benzenesulfonamide derivatives. mdpi.com | Precise molecular geometry, influence of substituents on structure. mdpi.com |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of selectivity. mdpi.com | Reaction pathways, transition state energies, understanding of polar and radical mechanisms. mdpi.com |
| Photocatalysis | Generation of sulfonyl radical intermediates for late-stage functionalization. nih.gov | Novel reaction discovery, access to previously inaccessible chemical space. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. These powerful computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the design and development of novel compounds based on the this compound scaffold.
Property prediction models are another key application of AI in this field. Machine learning algorithms can be trained to predict a wide range of properties for a given molecule, including its biological activity, toxicity, and physicochemical characteristics. nih.gov This allows for the rapid in silico screening of large virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. nih.gov
The integration of AI in chemical design can be summarized in the following table:
| AI/ML Application | Description | Impact on Phenoxybenzenesulfonamide Research |
| Generative Models | Algorithms that design novel molecules with desired properties. psychologytoday.comyoutube.com | Rapid generation of new this compound derivatives with potentially enhanced biological activity. psychologytoday.com |
| Property Prediction | Machine learning models that predict the biological and physicochemical properties of molecules. nih.gov | Efficient virtual screening of compound libraries to identify promising candidates for synthesis. nih.gov |
| Synthesis Planning | AI tools that can devise synthetic routes for target molecules. psychologytoday.com | Streamlining the synthesis of novel and complex phenoxybenzenesulfonamide derivatives. psychologytoday.com |
Exploration of Undiscovered Applications in Chemical Science
While the primary focus of research on this compound has been in the realm of medicinal chemistry, the unique structural and electronic properties of this scaffold suggest that it may have applications in other areas of chemical science. Future research is expected to explore these untapped potentials.
One potential area of application is in materials science . Sulfonamide-containing molecules have been shown to form coordination complexes with transition metals. researchgate.net The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting properties, such as catalytic activity or unique photophysical characteristics. The phenoxy group in this compound could be further functionalized to tune the properties of these materials. For instance, Prussian Blue analogues supported on sulfur-doped carbon nitride have shown enhanced catalytic activity. sigmaaldrich.com
Another emerging application is the use of sulfonamide derivatives as chemical probes for detecting specific analytes. The reactivity of the sulfonamide group or the attached aromatic rings could be harnessed to design fluorescent or colorimetric sensors. For example, molecules containing a dicyanovinyl (DCV) group, which can act as a Michael acceptor, have been developed as probes for various nucleophilic and electrophilic analytes. researchgate.net
Furthermore, the phenoxybenzenesulfonamide scaffold could serve as a ligand in catalysis . The sulfonamide group can coordinate to a metal center, and the electronic properties of the catalyst could be fine-tuned by modifying the substituents on the aromatic rings. This could lead to the development of new catalysts for a variety of organic transformations.
The potential for undiscovered applications is summarized below:
| Application Area | Potential Role of this compound |
| Materials Science | Building block for metal-organic frameworks (MOFs) with catalytic or photophysical properties. researchgate.net |
| Chemical Probes | Core structure for the design of fluorescent or colorimetric sensors for specific analytes. researchgate.net |
| Catalysis | Ligand for the development of novel transition metal catalysts. researchgate.net |
Q & A
Basic Research Question
- NMR Spectroscopy : NMR distinguishes sulfonamide regioisomers (e.g., 3-phenoxy vs. 4-phenoxy) via chemical shifts of sulfonyl-attached carbons (δ 125–135 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .
- X-ray Crystallography : Resolve absolute configuration for chiral derivatives, though crystallization may require co-crystallization agents .
How can researchers address contradictory bioactivity data for this compound across different assays?
Advanced Research Question
Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:
- Dose-Response Repetition : Conduct triplicate experiments with standardized protocols (e.g., fixed DMSO concentration ≤1%) .
- Counter-Screening : Test against related enzymes (e.g., carbonic anhydrase isoforms I–XIV) to rule out pan-assay interference .
- Metabolite Analysis : Use LC-MS/MS to identify degradation products that may alter activity .
What role does this compound play in modulating protein-ligand interactions in computational studies?
Advanced Research Question
The compound serves as a scaffold for probing binding thermodynamics:
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the sulfonamide group and catalytic residues .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between phenoxy- and alkoxy-substituted analogues .
Validation : Correlate computational data with surface plasmon resonance (SPR)-measured K values .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
- Solvent Selection : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) without compromising yield .
- Byproduct Management : Optimize workup procedures to remove unreacted sulfonyl chloride, which can hydrolyze to sulfonic acids and reduce purity .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
How does the sulfonamide functional group in this compound contribute to its stability under physiological conditions?
Basic Research Question
The sulfonamide group confers:
- Acid Stability : Resists hydrolysis in gastric pH (1–3) due to strong S–N bonding, unlike ester or amide groups .
- Metabolic Resistance : Slow oxidation by cytochrome P450 enzymes, as shown in microsomal stability assays .
Experimental Validation : Incubate compound in simulated gastric fluid (SGF) and analyze via HPLC at 0, 2, and 6 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
